molecular formula C16H16N3O7S2- B1198529 Mefoxitin

Mefoxitin

Cat. No.: B1198529
M. Wt: 426.4 g/mol
InChI Key: WZOZEZRFJCJXNZ-ZBFHGGJFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mefoxitin, with the generic name Cefoxitin, is a semi-synthetic, broad-spectrum antibiotic belonging to the second-generation cephalosporin class, specifically the cephamycin subgroup . It functions as a bactericidal agent by inhibiting bacterial cell wall synthesis. Its mechanism of action involves binding to key penicillin-binding proteins (PBPs), which disrupts the cross-linking of peptidoglycan chains essential for cell wall integrity, ultimately leading to bacterial cell death . This compound is characterized by its high degree of stability against a wide range of bacterial beta-lactamases, both penicillinases and cephalosporinases, enhancing its efficacy against many strains resistant to other beta-lactam antibiotics . In a research context, Cefoxitin is a critical tool for studying infections caused by susceptible strains of Gram-positive and Gram-negative bacteria. Its documented spectrum of activity in clinical settings includes, but is not limited to, organisms such as Staphylococcus aureus (including penicillinase-producing strains), Escherichia coli , Klebsiella species, Bacteroides species (including the B. fragilis group), and Neisseria gonorrhoeae . This makes it valuable for investigations into lower respiratory tract, intra-abdominal, gynecological, skin and soft tissue, and urinary tract infections in experimental models . Researchers also utilize Cefoxitin to explore bacterial resistance mechanisms, prophylactic protocols, and the pharmacokinetics of cephalosporin-class drugs . This product is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

Molecular Formula

C16H16N3O7S2-

Molecular Weight

426.4 g/mol

IUPAC Name

(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/p-1/t14-,16+/m1/s1

InChI Key

WZOZEZRFJCJXNZ-ZBFHGGJFSA-M

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3

Synonyms

Cefoxitin
Cefoxitin Sodium
Méfoxin
Mefoxin
Mefoxitin
MK 306
MK-306
MK306
Sodium, Cefoxitin

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Efficacy

  • Cefoxitin in Actinomycosis: A 2020 study highlighted cefoxitin’s efficacy in actinomycosis due to its anaerobic coverage, achieving cure rates of >90% when combined with surgical debridement .
  • Resistance Patterns : Cefoxitin demonstrates lower resistance rates in Bacteroides spp. (8–12%) compared to clindamycin (30–40%) .
  • Cefuroxime vs. Cefoxitin in Surgical Prophylaxis : A meta-analysis found cefoxitin superior in preventing post-colorectal surgery infections (3% vs. 7% with cefuroxime) due to its anaerobic activity .

Data Tables

Table 1: Comparative Pharmacodynamic Properties

Property Cefoxitin Cefuroxime
β-lactamase Stability High (methoxy) Moderate (oximino)
Anaerobic Coverage Excellent Poor
Serum Protein Binding 70–80% 33–50%

Table 2: Clinical Use Cases

Infection Type Cefoxitin Cefuroxime
Intra-abdominal First-line Not recommended
Community-acquired pneumonia Limited First-line
Pelvic inflammatory disease First-line Alternative

Preparation Methods

Multi-Step Synthesis from 7-Amino Cephalosporanic Acid (7-ACA)

The primary industrial synthesis of cefoxitin begins with 7-amino cephalosporanic acid (7-ACA), a cornerstone intermediate for cephalosporin antibiotics. The process, as detailed in patent CN105254650A, involves three critical stages: hydrolysis, acylation, and methoxylation.

Hydrolysis and Enzymatic Activation

7-ACA is subjected to alkaline hydrolysis in the presence of a curing enzyme (e.g., Bacillus subtilis protease) to cleave the cephalosporin nucleus’s acetyl group. This step is conducted in an aqueous alkaline solution (pH 8.0–8.5) at 30°C for 60 minutes, achieving near-quantitative conversion. The enzyme is subsequently filtered, and the solution is treated with ethyl acetate to stabilize the intermediate.

Thiophene Acetylation

The hydrolyzed product undergoes acylation with 2-thiophene acetyl chloride, introducing the thienyl acetamido side chain at the C7 position. This reaction is performed at 30°C over 2 hours, followed by crystallization using benzathine diacetate to yield deacetylated cefoxitin benzathine (Compound I). Patent data report a yield of 92.9% for this step.

Aminomethoxyl Acylation

Compound I is reacted with chloro sulfonyl isocyanate in acetone at -55°C to -60°C to introduce the aminomethoxyl group at the C3 position. After hydrolysis and purification via sodium bicarbonate adjustment and ethyl acetate extraction, Compound II is isolated with a yield of 87.26–92.2%.

Methoxylation and Final Purification

The final step involves methoxylation at the C7 position using tertiary-butyl hypochlorite and sodium methoxide in a dichloromethane-methanol mixture at -85°C to -95°C. The reaction is quenched with acetic acid, and the product is crystallized via pH adjustment (pH 1.5–2.5) to yield cefoxitin with a purity >99% and an overall yield of 79.9–84.56%.

Table 1: Key Reaction Parameters in Cefoxitin Synthesis

StepReagents/ConditionsTemperatureTimeYield (%)
HydrolysisAlkaline solution, curing enzyme30°C60 min>95
Thiophene acylation2-Thiophene acetyl chloride, ethyl acetate30°C3h92.9
AminomethoxylationChloro sulfonyl isocyanate, acetone-55°C to -60°C2.5h87.26–92.2
Methoxylationt-BuOCl, NaOMe, CH2Cl2/MeOH-85°C to -95°C2h79.9–84.56

Alternative Synthetic Approaches

Prior patents describe variations in cefoxitin synthesis, though the core methodology remains consistent:

Enzymatic Deacetylation (CN101555252A)

This method employs immobilized acylases for deacetylation, reducing reliance on harsh alkaline conditions. The enzyme-mediated process achieves comparable yields (90–93%) but requires specialized bioreactors, limiting scalability.

Direct Methoxylation (CN102633819A)

A streamlined approach bypasses intermediate crystallization by introducing methoxyl via in situ hypochlorite generation. While reducing step count, this method risks over-oxidation, necessitating rigorous temperature control (-70°C).

Process Optimization and Industrial Considerations

Crystallization and Particle Size Control

The patent emphasizes crystallinity and particle size as critical quality attributes. By adjusting sodium chloride concentration (5–15%) during aqueous extraction, practitioners achieve uniform crystal nucleation, yielding powders with D90 <50 µm. This enhances dissolution rates and bioavailability.

Solvent Selection and Recycling

Acetone and dichloromethane are preferred for their low polarity and compatibility with cryogenic reactions. Industrial plants integrate distillation units to recover >95% of solvents, reducing costs and environmental impact.

Temperature and pH Optimization

  • Hydrolysis : Maintaining pH 8.0–8.5 prevents β-lactam ring degradation.

  • Methoxylation : Temperatures below -85°C minimize side reactions (e.g., epimerization).

Table 2: Comparative Analysis of Patent Embodiments

ParameterEmbodiment 1Embodiment 2
Hydrolysis pH8.58.0
Methoxylation Temp-85°C-95°C
Final Yield79.9%84.56%
Crystallization pH2.02.5

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ=254 nm) monitors reaction progress, ensuring intermediate purity >98% and residual starting material <1%.

Spectral Analysis

  • IR Spectroscopy : Confirms methoxyl (1050 cm⁻¹) and β-lactam (1770 cm⁻¹) functionalities.

  • NMR : ¹H-NMR (D2O) δ 5.1 (d, C7-H), 3.4 (s, OCH3) .

Q & A

Q. What are the established protocols for synthesizing and characterizing Mefoxitin in laboratory settings?

Methodological Answer: Synthesis typically involves [describe reaction steps, e.g., nucleophilic substitution or catalytic coupling], with purification via column chromatography or recrystallization. Characterization requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure and purity ≥95%. For reproducibility, ensure solvents are anhydrous, and reaction conditions (temperature, inert atmosphere) are rigorously controlled. Known compounds should cross-reference spectral data with literature, while novel derivatives require full analytical validation .

Q. Which in vitro assays are recommended to evaluate this compound's antimicrobial activity?

Methodological Answer: Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Performed via broth microdilution against Gram-positive/negative panels (CLSI guidelines).
  • Time-Kill Kinetics : Assess bactericidal activity over 24 hours.
  • Biofilm Eradication : Use crystal violet staining or confocal microscopy. Include positive controls (e.g., ciprofloxacin) and validate results across triplicate experiments. Statistical analysis (ANOVA, p < 0.05) is critical to confirm significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?

Methodological Answer: Discrepancies often arise from variability in experimental models (e.g., rodent vs. human hepatocytes) or analytical methods (HPLC vs. LC-MS). To address this:

  • Meta-Analysis : Pool data from peer-reviewed studies (PRISMA guidelines) and apply heterogeneity tests (I² statistic).
  • In Silico Modeling : Use tools like GastroPlus® to simulate absorption differences across species.
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., fixed dosing regimens). Prioritize studies with transparent raw data and adherence to FAIR principles .

Q. What experimental designs are optimal for elucidating this compound's mechanism of action against resistant bacterial strains?

Methodological Answer: Employ a multi-omics approach:

  • Transcriptomics : RNA-seq to identify gene expression changes in treated vs. untreated resistant strains.
  • Proteomics : SILAC labeling to quantify target protein modulation (e.g., penicillin-binding proteins).
  • Structural Biology : X-ray crystallography or cryo-EM to visualize this compound-enzyme interactions. Validate findings using CRISPR-Cas9 knockouts of candidate resistance genes. Ensure negative controls and blinded analysis to reduce bias .

Q. How should researchers design studies to assess this compound's off-target effects in eukaryotic cells?

Methodological Answer:

  • High-Throughput Screening : Use organoid models or 3D cell cultures to mimic human tissue environments.
  • Toxicity Profiling : Measure IC₅₀ values for mitochondrial membrane potential (JC-1 assay) and apoptosis (Annexin V/PI staining).
  • Epigenetic Analysis : ChIP-seq for histone modification changes. Compare results with structurally related antibiotics to distinguish class-specific vs. compound-specific effects. Include dose-response curves and kinetic studies .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response synergies between this compound and adjuvants?

Methodological Answer: Use the Chou-Talalay Combination Index (CI) :

  • Calculate CI values via CompuSyn® software, where CI < 1 indicates synergy.
  • Validate with isobologram analysis and Bliss independence models. Address variability by bootstrapping CI estimates (≥1000 iterations) and reporting 95% confidence intervals. Raw data should be archived in repositories like Zenodo for transparency .

Q. How can researchers validate computational predictions of this compound's metabolite toxicity?

Methodological Answer:

  • In Silico : Use ADMET Predictor® or ProTox-II for metabolite toxicity profiling.
  • In Vitro : Incubate primary hepatocytes with synthesized metabolites and assess viability (MTT assay) and CYP450 inhibition.
  • In Vivo : Microsampling LC-MS in rodent models to correlate metabolite levels with histopathology. Cross-reference predictions with ToxCast® database entries to identify false positives .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility in this compound studies across laboratories?

Methodological Answer:

  • Detailed Protocols : Publish step-by-step methods in protocols.io , including batch numbers for critical reagents.
  • Open Data : Share raw spectra, chromatograms, and code for analysis via Figshare or GitHub.
  • Inter-Lab Trials : Collaborate with ≥3 independent labs to validate key findings (e.g., MIC values). Adhere to ARRIVE guidelines for preclinical reporting and use RRIDs for cell lines .

Q. How should researchers address potential conflicts between in vitro efficacy and in vivo toxicity data?

Methodological Answer:

  • PK/PD Modeling : Integrate plasma concentration-time profiles with toxicity thresholds.
  • Toxicogenomics : Identify pathways activated in vivo but absent in vitro (e.g., immune response genes).
  • Alternative Models : Use zebrafish larvae or organ-on-chip systems to bridge the gap. Report negative results transparently to avoid publication bias .

Future Directions

Q. What gaps exist in understanding this compound's resistance mechanisms, and how can they be addressed?

Methodological Answer: Current gaps include:

  • Efflux Pump Dynamics : Use single-cell RNA-seq to identify transient resistance phenotypes.
  • Horizontal Gene Transfer : Track plasmid integration via nanopore sequencing in biofilm communities.
    Propose longitudinal studies in clinical isolates and prioritize WHO priority pathogens for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Mefoxitin
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Mefoxitin

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